[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine
Description
Properties
IUPAC Name |
(5,5-dimethyloxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPCKAQIDRPZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroformylation-Based Synthesis and Reductive Amination
A robust industrially relevant method involves:
Step 1: Cyclization to form 2,5-dihydrofuran
Starting from maleic glycol, cyclization is performed in a fixed bed reactor using catalysts such as modified montmorillonite, hydroxyapatite, or alumina at 120-150 °C. This yields 2,5-dihydrofuran, a key intermediate. The catalyst-to-maleic glycol mass ratio is typically 1:30-50, with reaction times of 6-12 hours.Step 2: Hydroformylation to 3-formyl tetrahydrofuran
2,5-Dihydrofuran undergoes hydroformylation in a high-pressure reactor with a metal catalyst (cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or bis(triphenylphosphine) rhodium carbonyl hydride) and a halogenated diphosphinium ion salt co-catalyst. The reaction is carried out at 50-100 °C, under 0.1-3 MPa pressure with a syngas mixture (CO:H2 = 1:1). The solvent is typically benzene, toluene, or xylene. The co-catalyst improves catalyst stability and selectivity, minimizing byproduct formation (tetrahydrofuran-2-formaldehyde) and enabling catalyst reuse.Step 3: Reductive amination to 3-aminomethyl tetrahydrofuran
The 3-formyl tetrahydrofuran is subjected to reductive amination in the presence of a hydroxyapatite-supported nickel catalyst. The reaction is conducted at 40-60 °C under 0.1-1 MPa pressure with a mixed ammonia and hydrogen gas atmosphere for 3-6 hours. The catalyst is prepared by impregnating hydroxyapatite with nickel acetate in acetone, drying, and calcining at 280 °C.
This method yields about 38% overall, with advantages including a clean process, high conversion rates, reduced waste, and lower production costs compared to older methods using Raney nickel or palladium carbon catalysts, which pose safety and cost issues.
| Step | Reactants/Conditions | Catalyst | Temperature (°C) | Pressure (MPa) | Time (hours) | Notes |
|---|---|---|---|---|---|---|
| 1 | Maleic glycol | Modified montmorillonite / hydroxyapatite / alumina | 120-150 | Atmospheric | 6-12 | Fixed bed reactor, cyclization to 2,5-dihydrofuran |
| 2 | 2,5-Dihydrofuran + syngas | Co carbonyl / Pt or Rh complexes + halogenated diphosphinium salt | 50-100 | 0.1-3 | 12-24 | Hydroformylation to 3-formyl tetrahydrofuran |
| 3 | 3-Formyl tetrahydrofuran + NH3 + H2 | Hydroxyapatite-supported Ni | 40-60 | 0.1-1 | 3-6 | Reductive amination to 3-aminomethyl tetrahydrofuran |
Alternative Route Using 4,5-Dihydrofuran-3-formic Acid
Another method starts from 4,5-dihydrofuran-3-formic acid, which is hydrogenated over palladium carbon to tetrahydrofuran-3-formic acid. This intermediate undergoes acyl chlorination, aminolysis with ammonia, dehydration, and hydrogenation to yield the target amine. However, this method is less favored due to:
- Complex multi-step synthesis
- Use of hazardous reagents like triphosgene (dehydrating agent)
- Lower overall yield and higher waste generation
- Safety concerns with catalysts like Raney nickel and palladium carbon
Direct Amination of Dimethyltetrahydrofuran Derivatives
For the specific dimethyl-substituted tetrahydrofuran amine hydrochloride salt, a preparative method involves reacting 2,2-dimethyltetrahydrofuran with an amine source under acidic conditions to form the amine hydrochloride salt. This method is more straightforward but less detailed in literature regarding yields and catalyst specifics.
Research Findings and Process Advantages
- The hydroformylation-reductive amination route provides high selectivity for the 3-formyl position, minimizing byproducts and simplifying purification.
- The use of halogenated diphosphinium ion salts as co-catalysts significantly enhances catalyst life and reduces catalyst loading to ppm levels, reducing costs.
- Hydroxyapatite-supported nickel catalysts provide a safer and more cost-effective alternative to traditional Raney nickel or palladium catalysts.
- The process is amenable to industrial scale-up due to continuous fixed bed reactor use in the cyclization step and recyclable catalysts.
- Environmental benefits include lower wastewater discharge and reduced hazardous byproducts.
Summary Table of Preparation Routes
| Route | Starting Material | Key Steps | Catalysts | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Hydroformylation + Reductive Amination | Maleic glycol → 2,5-Dihydrofuran | Cyclization, hydroformylation, reductive amination | Modified montmorillonite, Co/Pt/Rh complexes, hydroxyapatite-Ni | ~38 | High selectivity, recyclable catalysts, industrially scalable | Moderate yield, multi-step |
| 4,5-Dihydrofuran-3-formic acid route | 4,5-Dihydrofuran-3-formic acid | Hydrogenation, acyl chlorination, aminolysis, dehydration, hydrogenation | Pd/C, Raney Ni | Lower | Established chemistry | Complex, hazardous reagents, safety concerns |
| Direct amination of dimethyltetrahydrofuran | 2,2-Dimethyltetrahydrofuran | Amination under acidic conditions | Not specified | Not well-documented | Simpler steps | Limited data, less industrial use |
Chemical Reactions Analysis
Types of Reactions
[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines .
Scientific Research Applications
[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural comparison with analogous amines
Physicochemical Properties
- Basicity: The primary amine group in this compound is expected to exhibit higher basicity (pKa ~10–11) compared to tertiary amines like MDEA (pKa ~8–9) but lower than secondary amines like piperazine (pKa ~9.8–10.5) . The dimethyl-THF ring may reduce solubility in polar solvents compared to MDEA’s ethanol arms.
CO₂ Adsorption Potential (Inferred from Analogues)
MDEA impregnated on mesoporous carbon (aMDEA-MC) achieves a CO₂ adsorption capacity of 2.63 mmol/g via a combination of physical and chemical adsorption . In contrast:
- Primary amines (e.g., monoethanolamine) typically exhibit higher reactivity with CO₂ but suffer from oxidative degradation.
- Tertiary amines (e.g., MDEA) have lower reactivity but higher thermal stability and capacity under high-pressure conditions.
The rigid dimethyl-THF scaffold in this compound could theoretically enhance thermal stability compared to MDEA, though its primary amine group may lead to faster degradation.
Table 2: CO₂ adsorption performance of amine-based adsorbents
Biological Activity
[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine is an organic compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and an amine functional group at the 3-position. This unique structure imparts distinct physical and chemical properties, making it suitable for various applications in chemistry and biology.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The amine group is capable of forming hydrogen bonds and engaging in ionic interactions with biomolecules. These interactions can modulate enzyme activity or receptor binding, thereby influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways involved in cellular responses.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications. Its derivatives are being explored for their efficacy in treating various diseases due to their structural complexity and biological activity.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Preliminary studies suggest antimicrobial properties. |
| Neurological Disorders | Used in studies related to enhancing detection methods for primary amines. |
| Environmental Remediation | Explored for use in synthesizing functionalized ligands for water treatment. |
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : Initial assessments indicate that the compound may exhibit antimicrobial properties; however, further studies are needed to confirm these findings and elucidate the underlying mechanisms .
- Pharmacological Testing : The compound is utilized as a reference standard in pharmaceutical testing, enhancing the reliability of results in drug development .
- Analytical Chemistry Applications : It has been employed in the derivatization of primary amines to improve detection sensitivity through fluorescence methods .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the MTT assay. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: Neurochemical Applications
In research focused on neurological disorders, derivatives of the compound were tested for their ability to cross the blood-brain barrier. Results demonstrated promising bioavailability profiles, suggesting potential for therapeutic use in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
